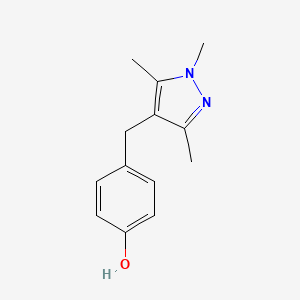
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol" is a derivative of pyrazole, a heterocyclic aromatic organic compound. Pyrazole derivatives are known for their diverse biological activities and applications in various fields of chemistry. The compound is structurally related to several synthesized pyrazole derivatives that have been characterized and studied for their chemical and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation reactions of various phenols and substituted pyrazoles. For instance, the synthesis of a Schiff base derivative, 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol, was achieved and characterized by spectroscopic methods such as FT-IR, MS, NMR, and single-crystal X-ray diffraction . Similarly, the condensation of 4-(trifluoromethyl)phenol with sodium pyrazol-1-ide yielded a trisubstituted pyrazole compound . These methods provide insights into the potential synthesis pathways for the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography, which provides detailed information about the dihedral angles and planarity of the aromatic systems. For example, the structure of 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol was determined, revealing the planarity of the benzene ring system and the trans arrangement of the pyrazole rings . Theoretical studies using density functional theory (DFT) are also employed to optimize the molecular geometry and predict vibrational frequencies, which are then compared with experimental data .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation with malononitrile, reactions with amines, and coupling with phenols or phenolic derivatives. For instance, 3-Methyl-1-phenyl-2-pyrazoline-4,5-dione reacts with malononitrile and amines to yield substituted pyrazolones . The coupling of diazonium chloride derivatives of pyrazole with phenols leads to the formation of arylazo-pyrazoles . These reactions highlight the reactivity of the pyrazole moiety and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical properties of pyrazole derivatives, such as luminescent properties, are of interest in materials science. The luminescent property of 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol was investigated, indicating potential applications in optoelectronic devices . The chemical properties, including stability and reactivity, are influenced by the substituents on the pyrazole ring and the nature of the phenolic group. The intermolecular hydrogen bonding and π-π stacking observed in some pyrazole derivatives contribute to their solid-state properties and could affect their solubility and melting points .
Aplicaciones Científicas De Investigación
Metal Extraction and Coordination Chemistry
- Copper Extraction : Alkyl-substituted phenolic pyrazoles are shown to function effectively as Cu-extractants with similar strength and selectivity over Fe(III) compared to commercially used reagents. The presence of electron-accepting groups enhances extractant strength through buttressing inter-ligand hydrogen bonding, highly influenced by steric factors (Healy et al., 2016).
Molecular Structure and Hydrogen Bonding
- Hydrogen-bonded Chains : Studies on molecules like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone have highlighted the formation of hydrogen-bonded chains, emphasizing the structural importance of hydrogen bonds in stabilizing molecular arrangements (Trilleras et al., 2005).
Computational and Theoretical Studies
- Molecular Docking and Quantum Chemical Calculations : Theoretical studies on derivatives, including 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, have utilized DFT calculations, NBO analysis, and molecular docking to predict biological effects and elucidate molecular structures (Viji et al., 2020).
Synthesis and Structural Characterization
- Schiff Base Synthesis : The synthesis and characterization of Schiff bases, like 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol, have been reported, providing insights into molecular geometry and potential applications in materials science (Cuenú et al., 2018).
Luminescent Properties
- Luminescent Property Studies : The luminescent properties of compounds like 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol have been explored, linking structural features with photophysical behavior (Tang et al., 2014).
Propiedades
IUPAC Name |
4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-13(10(2)15(3)14-9)8-11-4-6-12(16)7-5-11/h4-7,16H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAAPGCAQWJYSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377122 |
Source


|
| Record name | 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol | |
CAS RN |
75999-00-7 |
Source


|
| Record name | 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75999-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






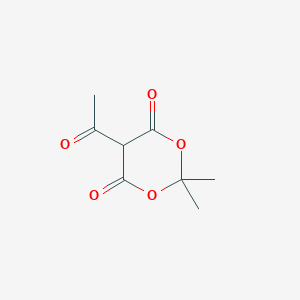
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)
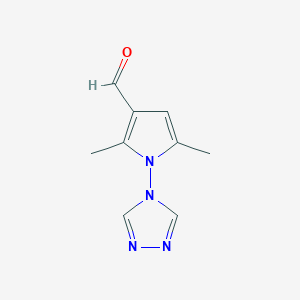
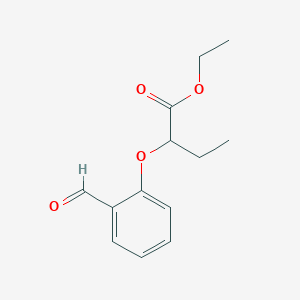
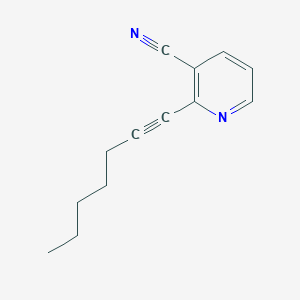
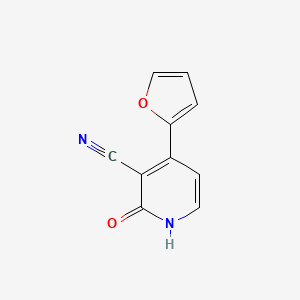
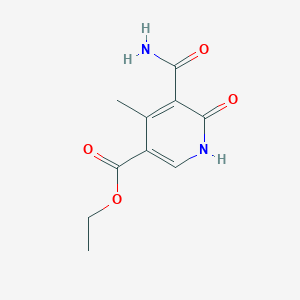
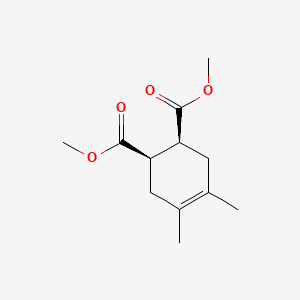
![Ethyl 2-[2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1303173.png)